molecular formula C8H10FNO2S B8753019 (3-Fluoro-4-(methylsulfonyl)phenyl)methanamine

(3-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Cat. No. B8753019
M. Wt: 203.24 g/mol
InChI Key: FTHCIZDKPSSMHS-UHFFFAOYSA-N
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Patent
US09340507B2

Procedure details

The purified intermediate 2-(3-fluoro-4-methylsulfonyl-benzyl)-isoindole-1,3-dione (5.50 g, 15.6 mmol) is dissolved in a mixture of methanol (250 mL) and dichloromethane (250 mL). Hydrazine hydrate (4.6 g, 78.4 mmol) is added, and the mixture is stirred at 60° C. for 3 h. The mixture is filtered, and the filtrate is treated with water. The mixture is extracted with ethyl acetate, and the organic layer is dried over Na2SO4 and concentrated under reduced pressure. The residue is purified by preparative reversed-phase HPLC (Luna C18 250*50 mm, gradient of acetonitrile in water, 0.1% TFA). Yield: 3.1 g (81% of theory); ESI mass spectrum: [M+H]+=204; Retention time HPLC: 0.17 min (X012_S01).
Name
2-(3-fluoro-4-methylsulfonyl-benzyl)-isoindole-1,3-dione
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[S:20]([CH3:23])(=[O:22])=[O:21])[CH2:5][N:6]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>CO.ClCCl>[F:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[S:20]([CH3:23])(=[O:22])=[O:21])[CH2:5][NH2:6] |f:1.2|

Inputs

Step One
Name
2-(3-fluoro-4-methylsulfonyl-benzyl)-isoindole-1,3-dione
Quantity
5.5 g
Type
reactant
Smiles
FC=1C=C(CN2C(C3=CC=CC=C3C2=O)=O)C=CC1S(=O)(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 60° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
ADDITION
Type
ADDITION
Details
the filtrate is treated with water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by preparative reversed-phase HPLC (Luna C18 250*50 mm, gradient of acetonitrile in water, 0.1% TFA)
CUSTOM
Type
CUSTOM
Details
0.17 min (X012_S01)
Duration
0.17 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC=1C=C(CN)C=CC1S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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